molecular formula C10H18N2O B1522049 (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone CAS No. 915924-36-6

(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone

Cat. No.: B1522049
CAS No.: 915924-36-6
M. Wt: 182.26 g/mol
InChI Key: HABOPQWLLMHQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone” consists of a piperidine ring bound to an aminomethyl group and a cyclopropyl methanone group.


Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol. More detailed physical and chemical properties are not available at this time.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of compounds related to (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone often involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, as seen in the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Zheng Rui, 2010).
  • Structural Studies : Detailed structural and spectroscopic analysis, including single-crystal X-ray diffraction, has been conducted to understand the molecular structure and stability of related compounds (C. S. Karthik et al., 2021).

Medicinal Chemistry

  • Anticancer Properties : Piperidin-1-yl methanone derivatives have shown significant anticancer activity, particularly against leukemia cells. Specific compounds within this category were found effective in inhibiting the growth of human leukemia cells at low concentrations (K. Vinaya et al., 2011).
  • Antimicrobial and Antitubercular Activities : Several derivatives have been synthesized and screened for their antimicrobial properties. Some of these compounds have exhibited substantial antitubercular and antimicrobial activities (S. Mallikarjuna et al., 2014), (L. Mallesha & K. Mohana, 2014).

Drug Design and Development

  • Selective Agonists and Receptor Activity : Research has been focused on developing novel derivatives as potent and selective agonists for certain receptors, such as 5-HT1A receptors. These compounds have shown potential in treating conditions like depression and pain (B. Vacher et al., 1999).

Pharmacokinetics and Metabolism

  • Metabolism and Excretion Studies : Studies have been conducted to understand the metabolism, excretion, and pharmacokinetics of related compounds, particularly in the context of developing treatments for diseases like diabetes (Raman K. Sharma et al., 2012).

Safety and Hazards

The safety data sheet for “(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone” indicates that it is intended for research and development . It is not intended for human or veterinary use. For more detailed safety and hazard information, please refer to the safety data sheet .

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-6-8-2-1-5-12(7-8)10(13)9-3-4-9/h8-9H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABOPQWLLMHQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660743
Record name [3-(Aminomethyl)piperidin-1-yl](cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-36-6
Record name [3-(Aminomethyl)piperidin-1-yl](cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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